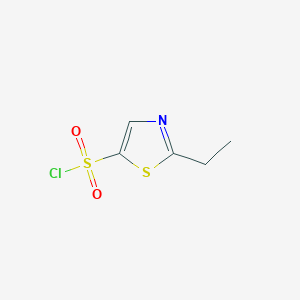

2-Ethyl-1,3-thiazole-5-sulfonyl chloride

描述

属性

IUPAC Name |

2-ethyl-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S2/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJJLEKBSKRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314915-12-2 | |

| Record name | 2-ethyl-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1,3-thiazole-5-sulfonyl chloride typically involves the chlorosulfonation of 2-ethylthiazole. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.

化学反应分析

Types of Reactions: 2-Ethyl-1,3-thiazole-5-sulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl chloride group.

Substitution: Nucleophiles such as amines or alcohols can substitute the sulfonyl chloride group under appropriate conditions.

Major Products Formed:

Oxidation: Formation of sulfonyl oxide derivatives.

Reduction: Formation of thiazole derivatives with reduced sulfonyl groups.

Substitution: Formation of sulfonamide or sulfonate ester derivatives.

科学研究应用

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:

Chemistry: As a reagent in organic synthesis for the preparation of various thiazole derivatives.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: In the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: In the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism by which 2-ethyl-1,3-thiazole-5-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

5-Phenyl-1,3-thiazole-4-sulfonyl Chloride

- Structure : Phenyl group at position 5, sulfonyl chloride at position 4.

- Synthesis: Synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination .

- Applications : Converted into sulfonamide derivatives screened for antitumor activity against 60 cancer cell lines .

- Key Data : Demonstrated moderate cytotoxicity in vitro, making it a candidate for anticancer drug development .

2-Acetamido-1,3-thiazole-5-sulfonyl Chloride

4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl Chloride

2-Phenyl-1,3-thiazole-5-sulfonyl Chloride

2,4-Diphenyl-1,3-thiazole-5-sulfonyl Chloride

2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl Chloride

- Structure : Chlorine at position 2, phenyl at position 4.

- Molecular Formula: C₉H₅Cl₂NO₂S₂ .

- Reactivity : The electron-withdrawing chlorine substituent enhances electrophilicity at the sulfonyl chloride group.

Comparative Data Table

生物活性

2-Ethyl-1,3-thiazole-5-sulfonyl chloride is a synthetic compound characterized by its thiazole ring structure and a sulfonyl chloride functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed findings from recent research.

Chemical Structure and Properties

- Molecular Formula : C₅H₈ClN₁O₂S₂

- Molecular Weight : Approximately 195.64 g/mol

- Structure : The compound features a five-membered thiazole ring with an ethyl group at position 2 and a sulfonyl chloride group at position 5. This unique structure contributes to its reactivity and potential biological applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 2-Ethyl-1,3-thiazole and a chlorinating agent (e.g., thionyl chloride).

- Reaction Conditions : The reaction is carried out in the presence of a base to facilitate the nucleophilic attack by the nitrogen atom on the electrophilic sulfur atom.

- Optimization : Reaction conditions such as temperature and solvent choice can significantly influence yield and purity.

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown notable antimicrobial properties against various pathogens. Research indicates that compounds in this class exhibit activity against:

- Bacterial Strains : Effective against Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .

- Fungal Strains : Display moderate antifungal activity against Aspergillus niger and Candida albicans.

A comparative study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have explored the cytotoxic effects of thiazole derivatives on various cancer cell lines:

- Cytotoxicity Studies : Compounds derived from thiazoles have shown significant cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and Jurkat (leukemia) cells. For instance, certain analogs exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The sulfonyl chloride group enhances electrophilic reactivity, allowing for interactions with nucleophiles within cancerous cells, potentially leading to apoptosis or cell cycle arrest.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antimicrobial activity, finding that specific substitutions on the thiazole ring significantly influenced their potency against both bacterial and fungal strains .

- Cytotoxicity Profiling : Another research effort synthesized various thiazole-based compounds and tested them against multiple cancer cell lines. The findings indicated that compounds with specific substitutions showed enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug development .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1,3-thiazole-5-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sulfonation of a pre-formed thiazole ring. A typical approach involves introducing the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . Ethyl substitution at the 2-position may be achieved through alkylation of a thiazole precursor (e.g., 2-mercapto-1,3-thiazole) with ethyl halides, followed by oxidation and sulfonation .

- Optimization : Yield improvements (up to 65%) are reported when using anhydrous solvents (e.g., dichloromethane) and slow addition of sulfonating agents to prevent overheating .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- NMR Spectroscopy : H and C NMR confirm the ethyl group (δ ~1.3 ppm for CH, δ ~2.5–3.0 ppm for CH) and sulfonyl chloride moiety (characteristic deshielding near δ 160–170 ppm for S=O) .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 294.2 (CHClNOS) .

- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3% .

Q. What are the primary reactivity profiles of this compound in nucleophilic substitutions?

- Reactions : The sulfonyl chloride group undergoes nucleophilic displacement with amines (e.g., forming sulfonamides) or alcohols (e.g., forming sulfonate esters). Ethyl substitution at the 2-position may sterically hinder reactions at adjacent positions .

- Conditions : Reactions with amines proceed in THF or DMF at 25–60°C, often requiring a base (e.g., triethylamine) to absorb HCl byproducts .

Advanced Research Questions

Q. How do competing side reactions during sulfonation impact the synthesis of this compound?

- Challenges : Over-sulfonation or ring chlorination may occur if temperature control is inadequate. By-products like 2-ethyl-1,3-thiazole-4,5-disulfonyl chloride have been observed via LC-MS in reactions exceeding 10°C .

- Mitigation : Use excess thiazole precursor (1.5–2.0 eq) and monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) .

Q. What mechanistic insights explain the regioselectivity of sulfonyl chloride introduction on the thiazole ring?

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing ethyl group at the 2-position directs sulfonation to the 5-position due to meta-directing effects. Computational studies (DFT) suggest the 5-position has the lowest activation energy for electrophilic attack .

- Experimental Validation : Isotopic labeling (e.g., S) confirms sulfonation occurs exclusively at the 5-position under optimized conditions .

Q. How can discrepancies in reported reaction yields for derivatives of this compound be resolved?

- Case Study : Variations in sulfonamide yields (40–75%) may arise from differences in amine nucleophilicity or solvent polarity. For example, aryl amines (e.g., aniline) show lower reactivity in polar aprotic solvents compared to aliphatic amines .

- Statistical Analysis : Design of Experiments (DoE) approaches (e.g., factorial design) can identify critical factors (e.g., temperature, stoichiometry) and optimize conditions .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive thiazole derivatives?

- Medicinal Chemistry : The compound serves as a precursor for sulfonamide-based inhibitors targeting bacterial dihydropteroate synthase (DHPS). Derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .

- Material Science : Sulfonate esters derived from this compound are used to modify polymer surfaces for enhanced hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。